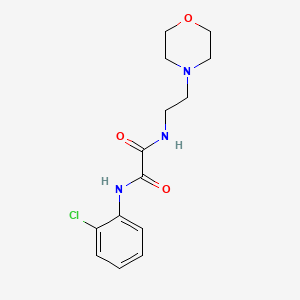

3-bromo-2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

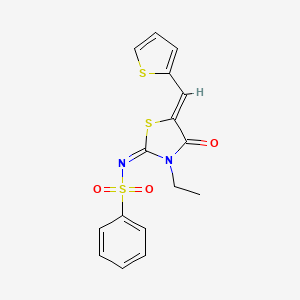

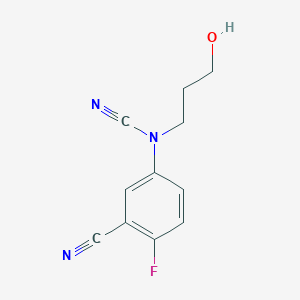

The compound “3-bromo-2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups including an imidazole ring, a pyrrolidine ring, a sulfonyl group, and a bromopyridine group . The presence of these groups can significantly influence the compound’s reactivity and properties.Aplicaciones Científicas De Investigación

Synthesis Techniques and Reactions

Research into bromo-substituted compounds similar to the target molecule has led to developments in synthetic methods and reactions. For example, the formation of bromo-substituted imidazo[1,2-a]pyridines through reactions in dimethyl sulfoxide showcases the potential for creating complex heterocycles necessary for various applications in medicinal chemistry and material science (Saldabol & Lando, 1978). Additionally, the aerobic iron(III)-catalyzed C3-formylation reaction of imidazo[1,2-a]pyridine in an oxygen atmosphere developed by Xiang Shijian et al. (2016) illustrates an efficient method to generate structurally diverse derivatives, indicating the compound's versatility in organic synthesis (Xiang Shijian et al., 2016).

Electrophilic Substitution Reactions

The study of electrophilic substitution reactions involving similar compounds has been pivotal in expanding the repertoire of synthetic organic chemistry. The copper-mediated aerobic oxidative synthesis of 3-bromo-imidazo[1,2-a]pyridines from Xiaoqiang Zhou et al. (2016) demonstrates a novel approach to constructing these compounds under mild conditions, highlighting the importance of such reactions in producing new molecules with potential biological activities (Xiaoqiang Zhou et al., 2016).

Advanced Material and Chemical Properties

Research into the chemical properties and applications of bromo-substituted compounds, including those structurally related to "3-bromo-2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine," has provided insights into the development of new materials. For instance, the synthesis and characterization of novel soluble fluorinated polyamides containing pyridine and sulfone moieties by Xiao-Ling Liu et al. (2013) showcase the potential for these compounds in creating materials with exceptional thermal stability and low dielectric constants, useful in electronics and as advanced coatings (Xiao-Ling Liu et al., 2013).

Propiedades

IUPAC Name |

3-bromo-2-[1-(1,2-dimethylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN4O3S/c1-10-17-13(9-18(10)2)23(20,21)19-7-5-11(8-19)22-14-12(15)4-3-6-16-14/h3-4,6,9,11H,5,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJXDBIIJKENLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)N2CCC(C2)OC3=C(C=CC=N3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(methylthio)phenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2884598.png)

![tert-butyl (1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride](/img/no-structure.png)

![6-(2-Fluorophenyl)-4-methyl-7-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2884604.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2884608.png)

amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2884613.png)

![[1-(4-Bromophenyl)sulfanylcyclopropyl]methanamine](/img/structure/B2884616.png)